molecular formula C13H25ClN2O2 B13463665 tert-butyl N-({4-ethyl-2-azabicyclo[2.1.1]hexan-1-yl}methyl)carbamate hydrochloride

tert-butyl N-({4-ethyl-2-azabicyclo[2.1.1]hexan-1-yl}methyl)carbamate hydrochloride

Cat. No.: B13463665
M. Wt: 276.80 g/mol
InChI Key: DEMMZQDNDRUFCL-UHFFFAOYSA-N
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Description

tert-butyl N-({4-ethyl-2-azabicyclo[2.1.1]hexan-1-yl}methyl)carbamate hydrochloride is a synthetic compound that belongs to the class of bicyclic structures. These structures are known for their stability and unique chemical properties, making them valuable in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-({4-ethyl-2-azabicyclo[2.1.1]hexan-1-yl}methyl)carbamate hydrochloride involves multiple steps. One common approach is the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the efficient and modular preparation of 1,2-disubstituted bicyclo[2.1.1]hexane modules .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specialized equipment and reagents to facilitate the reactions and purify the final product.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-({4-ethyl-2-azabicyclo[2.1.1]hexan-1-yl}methyl)carbamate hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of the compound.

Scientific Research Applications

tert-butyl N-({4-ethyl-2-azabicyclo[2.1.1]hexan-1-yl}methyl)carbamate hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl N-({4-ethyl-2-azabicyclo[2.1.1]hexan-1-yl}methyl)carbamate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

tert-butyl N-({4-ethyl-2-azabicyclo[2.1.1]hexan-1-yl}methyl)carbamate hydrochloride is unique due to its specific bicyclic structure and the presence of the ethyl group at the 4-position. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C13H25ClN2O2

Molecular Weight

276.80 g/mol

IUPAC Name

tert-butyl N-[(4-ethyl-2-azabicyclo[2.1.1]hexan-1-yl)methyl]carbamate;hydrochloride

InChI

InChI=1S/C13H24N2O2.ClH/c1-5-12-6-13(7-12,15-8-12)9-14-10(16)17-11(2,3)4;/h15H,5-9H2,1-4H3,(H,14,16);1H

InChI Key

DEMMZQDNDRUFCL-UHFFFAOYSA-N

Canonical SMILES

CCC12CC(C1)(NC2)CNC(=O)OC(C)(C)C.Cl

Origin of Product

United States

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